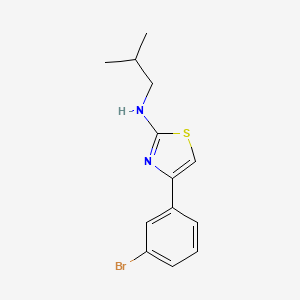

4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the attachment of the aromatic amine. The bromophenyl group could be introduced through electrophilic aromatic substitution, and the 2-methylpropyl group could be introduced through nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring and the aromatic amine. The bromophenyl group would contribute to the compound’s polarity and could participate in halogen bonding interactions .Chemical Reactions Analysis

This compound could undergo various chemical reactions. The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution reactions. The amine group could also participate in reactions such as acylation or alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromophenyl group would likely make it relatively heavy and polar. The amine group could allow it to form hydrogen bonds .Scientific Research Applications

Synthesis and Characterization

The chemical compound 4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine and its derivatives have been extensively studied for their synthesis and characterization. One such study focused on the synthesis and characterization of similar thiazole derivatives, highlighting the methodological advancements in creating thiazol-2-amine compounds. These compounds were characterized using various spectroscopic techniques, confirming their structural identity and providing insights into their chemical behavior (Nadaf, Kendur, Mantur, Najare, Garbhagudi, Gaonkar, & Khazi, 2019).

Crystal Structure and Hirshfeld Surface Analysis

Another significant aspect of research on thiazol-2-amine derivatives involves the detailed analysis of their crystal structure. Through single-crystal X-ray diffraction studies, researchers have been able to determine the crystallization patterns of these compounds. This has enabled a deeper understanding of their molecular geometry and the nature of intermolecular interactions within the crystal lattice. A comprehensive study on the crystal structure and Hirshfeld surface analysis of alkyl-substituted N,4-diphenyl thiazole-2-amine derivatives revealed their crystallization in different space groups and provided insights into their stability and molecular interactions (Quasar A. Nadaf et al., 2019).

Molecular Dynamics and Quantum Chemical Studies

The application of quantum chemical and molecular dynamics simulations has also been a pivotal area of research for thiazole derivatives. These studies aim to predict the corrosion inhibition performances of various thiazole derivatives against metal corrosion. By calculating quantum chemical parameters and investigating binding energies on metal surfaces, researchers can assess the effectiveness of these compounds as corrosion inhibitors. Such theoretical data offer valuable insights into the practical applications of thiazole derivatives in preventing metal corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Applications in CO2 Capture

The versatility of thiazol-2-amine derivatives extends to environmental applications, such as CO2 capture. Research has shown that certain ionic liquids incorporating thiazol-2-amine structures can react reversibly with CO2, effectively sequestering it as a carbamate salt. This discovery opens up new avenues for using thiazol-2-amine derivatives in carbon capture technologies, offering a sustainable solution to mitigate CO2 emissions (Bates, Mayton, Ntai, & Davis, 2002).

Safety and Hazards

Properties

IUPAC Name |

4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2S/c1-9(2)7-15-13-16-12(8-17-13)10-4-3-5-11(14)6-10/h3-6,8-9H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNSLNIKFLACBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CS1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1526888.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)

![N,N-dimethyl-5-[(methylamino)methyl]pyridin-2-amine](/img/structure/B1526901.png)

![4-[Bromo(phenyl)methyl]-1,2-difluorobenzene](/img/structure/B1526904.png)